molecular formula C17H15ClN2O5S B1234661 [(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

Cat. No.: B1234661
M. Wt: 394.8 g/mol
InChI Key: QQCSUWGQBREWRO-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alilusem is a quinolinone sulfooxime and inhibitor of Na-K-Cl cotransporters 1 and 2 with diuretic activity.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Quinazolinone Derivatives : The compound is used in the synthesis of quinazolinone derivatives, important in medicinal chemistry. For example, Kornicka and Gdaniec (2012) synthesized zwitterionic benzohydrazides, which were further converted into quinazoline derivatives, a process crucial in the development of new pharmaceutical compounds (Kornicka & Gdaniec, 2012).

  • Catalytic Systems for Organic Synthesis : It is also used as a catalyst in organic synthesis. Kefayati, Asghari, and Khanjanian (2012) demonstrated its use in the efficient synthesis of dihydropyrimidinones and hydroquinazoline derivatives, highlighting its potential in streamlining chemical synthesis (Kefayati, Asghari, & Khanjanian, 2012).

Crystallography and Molecular Structure

  • X-ray Crystallographic Analysis : The compound has been used in X-ray crystallographic studies to determine the structure of zinc(II) complexes. Chai et al. (2016) synthesized a new mononuclear Zn(II) complex and analyzed its structure using X-ray diffraction, revealing insights into molecular and crystal structures (Chai et al., 2016).

Biochemical and Medicinal Research

  • Antimicrobial Studies : It's also significant in the development of antimicrobial agents. Lokh, Wala, and Patel (2013) synthesized new azetidinones derivatives and tested them for antimicrobial activity, showing its potential in combating microbial infections (Lokh, Wala, & Patel, 2013).

  • Anticancer Research : In cancer research, the compound has been used to create derivatives with potential anticancer effects. Gaber et al. (2021) synthesized new derivatives and tested their efficacy against breast cancer cell lines, demonstrating its role in cancer treatment research (Gaber et al., 2021).

Properties

Molecular Formula

C17H15ClN2O5S

Molecular Weight

394.8 g/mol

IUPAC Name

[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

InChI

InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24)/b19-15-

InChI Key

QQCSUWGQBREWRO-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CC/C(=N/OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl

SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl

Synonyms

7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid
alilusem
alilusem potassium
M 17055
M-17055
M17055

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 2
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 3
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 4
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 5
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
Reactant of Route 6
[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate

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